N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a chloro-fluorophenyl group and an oxanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative reacts with the pyrimidine core.
Attachment of the Oxanyl Group: The oxanyl group can be introduced via a nucleophilic substitution reaction, where an oxan-4-yl halide reacts with the pyrimidine derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-fluorophenyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide: Similar structure but with a morpholine ring instead of an oxanyl group.
N-(4-Chloro-2-fluorophenyl)-6-(piperidin-4-yl)pyrimidine-4-carboxamide: Contains a piperidine ring instead of an oxanyl group.
Uniqueness
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is unique due to the presence of the oxanyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be exploited in drug design to enhance specificity, potency, and pharmacokinetic properties.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-1-2-13(12(18)7-11)21-16(22)15-8-14(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIKYAOGHAHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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